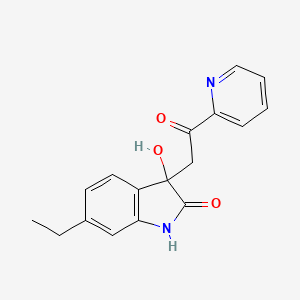
6-Ethyl-3-hydroxy-3-(2-oxo-2-pyridin-2-ylethyl)-1,3-dihydro-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-ETHYL-3-HYDROXY-3-(2-OXO-2-PYRIDIN-2-YL-ETHYL)-1,3-DIHYDRO-INDOL-2-ONE is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ETHYL-3-HYDROXY-3-(2-OXO-2-PYRIDIN-2-YL-ETHYL)-1,3-DIHYDRO-INDOL-2-ONE typically involves multi-step organic reactions. A common synthetic route might include:
Starting Materials: The synthesis begins with commercially available starting materials such as ethyl indole-2-carboxylate and 2-pyridinecarboxaldehyde.
Condensation Reaction: The first step involves a condensation reaction between ethyl indole-2-carboxylate and 2-pyridinecarboxaldehyde in the presence of a base like sodium hydride (NaH) to form an intermediate.
Cyclization: The intermediate undergoes cyclization under acidic conditions to form the indole core structure.
Hydroxylation: The final step involves hydroxylation of the indole core to introduce the hydroxy group at the 3-position.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to improve solubility and reaction efficiency.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
6-ETHYL-3-HYDROXY-3-(2-OXO-2-PYRIDIN-2-YL-ETHYL)-1,3-DIHYDRO-INDOL-2-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The indole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common.
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3) can be used.
Major Products
Oxidation: Formation of 3-keto indole derivatives.
Reduction: Formation of 3-hydroxy indole derivatives.
Substitution: Formation of halogenated or nitrated indole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-ETHYL-3-HYDROXY-3-(2-OXO-2-PYRIDIN-2-YL-ETHYL)-1,3-DIHYDRO-INDOL-2-ONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, or other proteins in the body.
Pathways: It may modulate specific biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Indole-3-carbinol: Known for its anticancer properties.
3-Hydroxyindole: Studied for its role in neurotransmitter synthesis.
2-Pyridylindole: Investigated for its potential therapeutic effects.
Uniqueness
6-ETHYL-3-HYDROXY-3-(2-OXO-2-PYRIDIN-2-YL-ETHYL)-1,3-DIHYDRO-INDOL-2-ONE is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives.
Properties
CAS No. |
864685-13-2 |
|---|---|
Molecular Formula |
C17H16N2O3 |
Molecular Weight |
296.32 g/mol |
IUPAC Name |
6-ethyl-3-hydroxy-3-(2-oxo-2-pyridin-2-ylethyl)-1H-indol-2-one |
InChI |
InChI=1S/C17H16N2O3/c1-2-11-6-7-12-14(9-11)19-16(21)17(12,22)10-15(20)13-5-3-4-8-18-13/h3-9,22H,2,10H2,1H3,(H,19,21) |
InChI Key |
ROVCRPPOPYOLNN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)C(C(=O)N2)(CC(=O)C3=CC=CC=N3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(4-Fluoro-phenyl)-ureido]-cyclohexanecarboxylic acid (furan-2-ylmethyl)-amide](/img/structure/B13806307.png)
![2-[(Dimethylamino)oxy]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B13806310.png)
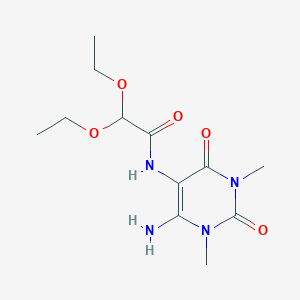
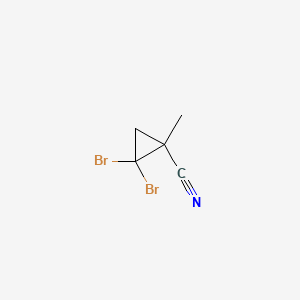
![3,3-Dimethylbicyclo[2.2.1]heptane-2-carbonyl chloride](/img/structure/B13806319.png)
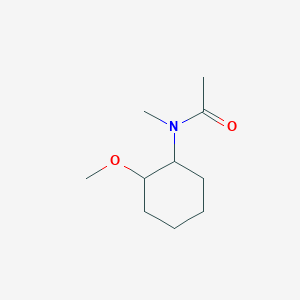
![4-Chloro-3-[(4-methylbenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13806328.png)
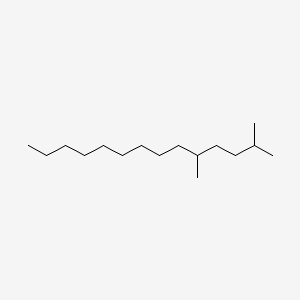
![3,3-Dimethylbicyclo[2.2.1]heptane-2-carbonyl chloride](/img/structure/B13806337.png)
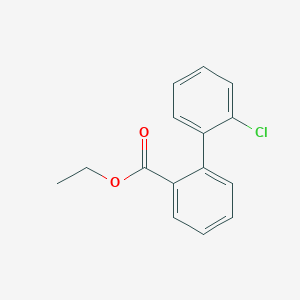
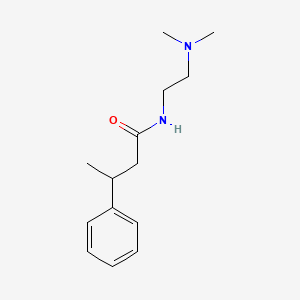
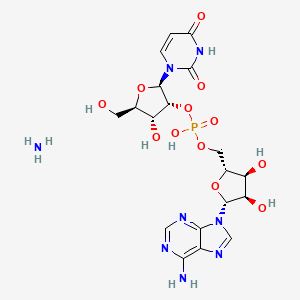
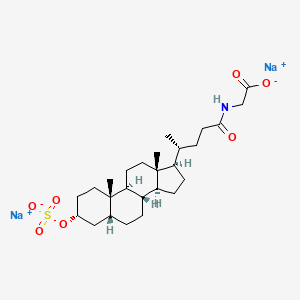
![1-Propanol, 2-methyl-2-[(2-methyl-2-propenyl)oxy]-](/img/structure/B13806365.png)
